

An In-depth Technical Guide to Selective ATR Kinase Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Atr-IN-19*

Cat. No.: *B12411436*

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A Comprehensive Look at Berzosertib (VE-822), a Model Selective ATR Inhibitor

Note to the Reader: This document was initially intended to focus on the compound **ATR-IN-19**. However, a thorough review of publicly available scientific literature and patent databases revealed a lack of detailed quantitative data and experimental protocols for this specific molecule. To fulfill the core requirements of providing an in-depth technical guide, we have substituted **ATR-IN-19** with Berzosertib (also known as VE-822 or VX-970). Berzosertib is a potent, highly selective, and clinically evaluated ATR inhibitor with a wealth of published data, making it an excellent representative for illustrating the principles and methodologies associated with this class of inhibitors.

Introduction to ATR Inhibition

Ataxia Telangiectasia and Rad3-related (ATR) is a master regulator kinase in the DNA Damage Response (DDR) pathway.^{[1][2]} It plays a pivotal role in maintaining genomic integrity, particularly in response to single-stranded DNA (ssDNA) breaks and replication stress.^{[2][3]} Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably Checkpoint Kinase 1 (CHK1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.^{[2][3]}

Many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability, oncogene-induced replication stress, or defects in other DDR pathways, such as the Ataxia-Telangiectasia Mutated (ATM) pathway.^{[4][5]} This dependency creates a therapeutic window, making selective ATR inhibitors a promising strategy in oncology. The

principle of synthetic lethality is often exploited, where inhibiting ATR is selectively toxic to cancer cells that have lost a parallel DDR pathway (e.g., ATM-deficient tumors), while normal cells remain viable.[\[4\]](#)[\[6\]](#)[\[7\]](#)

Berzosertib (VE-822) is a first-in-class, potent, and selective ATP-competitive inhibitor of ATR kinase that has been extensively evaluated in preclinical and clinical studies.[\[8\]](#)[\[9\]](#)

Quantitative Data for Berzosertib (VE-822)

The following tables summarize the key quantitative metrics for Berzosertib, providing a clear overview of its potency, selectivity, and cellular activity.

Table 1: Biochemical Potency and Kinase Selectivity of Berzosertib

This table presents the in vitro enzymatic activity of Berzosertib against ATR and other related kinases, highlighting its high selectivity.

Target Kinase	Parameter	Value (nM)	Fold Selectivity vs. ATR	Reference(s)
ATR	Ki	<0.2	-	[8] [9]
ATR	IC50	19	-	[10] [11]
ATM	Ki	34	>170x	[8] [9]
ATM	IC50	2,600	~137x	[8] [10]
DNA-PK	IC50	18,100	~953x	[10]
mTOR	IC50	>1,000	>52x	[8]
PI3Ky	Ki	220	>1100x	[8]

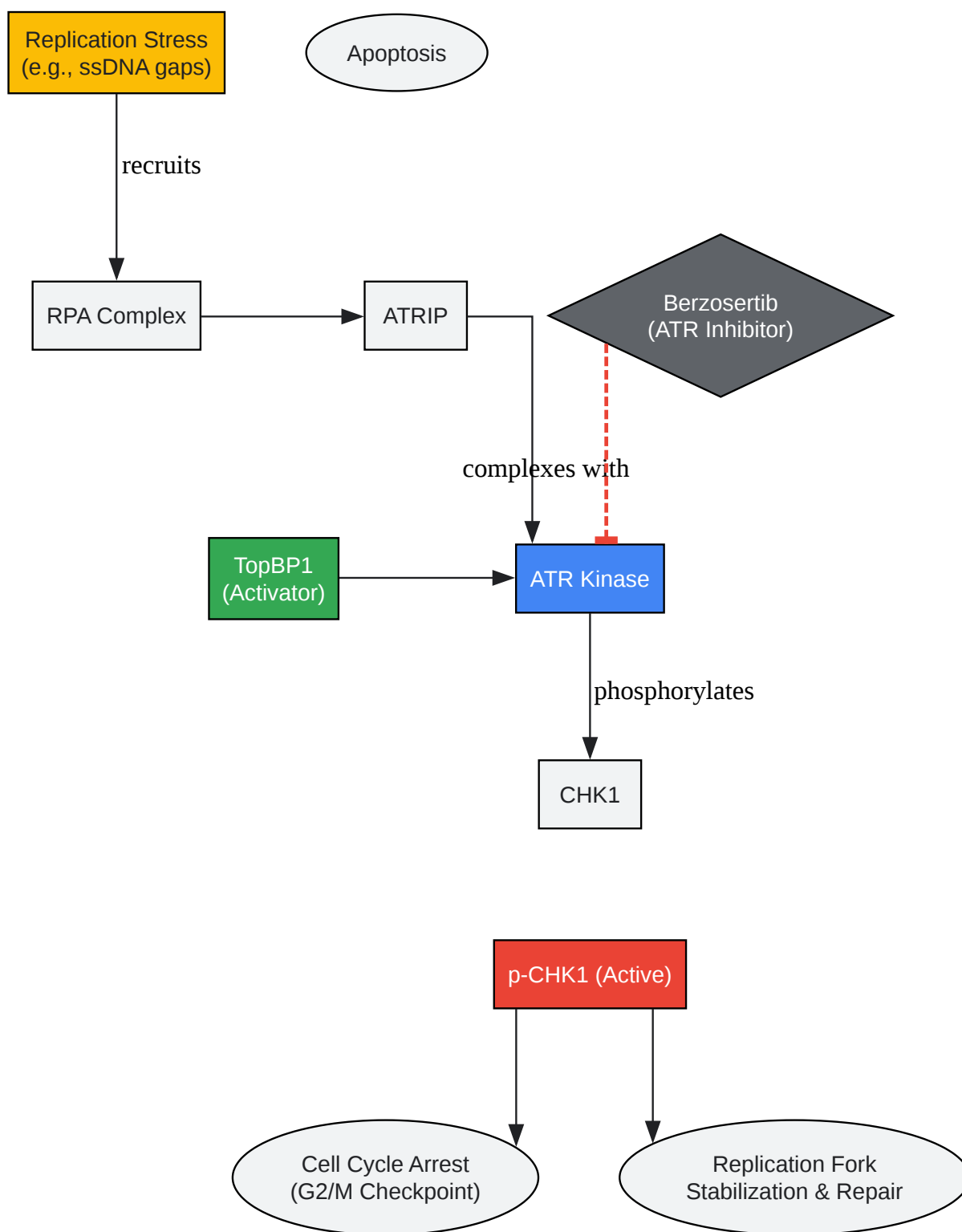
Table 2: Cellular Activity of Berzosertib

This table summarizes the cytotoxic and anti-proliferative effects of Berzosertib as a single agent in various human cancer cell lines.

Cell Line	Cancer Type	Parameter	Value (μM)	Assay Duration	Reference(s)
HT29	Colon Carcinoma	IC50	0.019	Not Specified	[11] [12]
Cal-27	Head and Neck Squamous Cell Carcinoma	IC50	0.285	72 hours	[13]
FaDu	Head and Neck Squamous Cell Carcinoma	IC50	0.252	72 hours	[13]
PSN-1	Pancreatic Cancer	Cellular IC50 (ATR inhibition)	0.019	Not Specified	[8]
MiaPaCa-2	Pancreatic Cancer	Cellular IC50 (ATR inhibition)	0.019	Not Specified	[8]

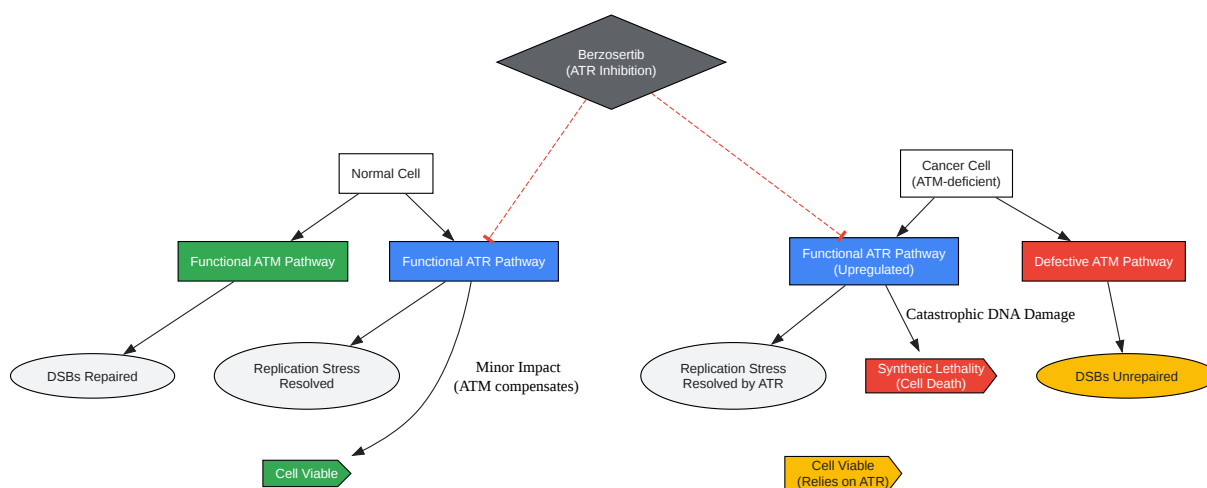
Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in characterizing ATR inhibitors.



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ATR Signaling Pathway and Point of Inhibition



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- To cite this document: BenchChem. [An In-depth Technical Guide to Selective ATR Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411436#atr-in-19-as-a-selective-atr-kinase-inhibitor]

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